5-Methylquinoline

Descripción

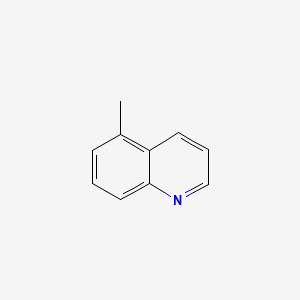

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYVCXSKCQSIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227431 | |

| Record name | 5-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-55-4 | |

| Record name | 5-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64960II964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, structure, and reactive characteristics of 5-methylquinoline. The information is intended to support research and development activities where this compound is a key building block or a subject of investigation.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the C5 position of the quinoline ring system.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 143.18 g/mol | [1][5] |

| Appearance | Colorless or light yellow oily liquid | [2][3] |

| Melting Point | 19 °C | [2][3][6] |

| Boiling Point | 258 - 262.7 °C | [2][3][6] |

| Density | 1.083 g/mL at 20 °C | [2][3] |

| Refractive Index | 1.6219 | [2][3] |

| pKa | 5.2 (at 20 °C) | [2][3] |

| Solubility | Miscible with ethanol and ether; soluble in benzene; slightly soluble in water. | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application in a laboratory setting.

3.1. Synthesis via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines. For this compound, the reaction proceeds by treating m-toluidine with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid. This method can, however, produce a mixture of isomers, primarily 5- and 7-methylquinoline, due to the two possible sites for cyclization.[5]

Methodology:

-

Preparation: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Reactant Addition: Slowly add m-toluidine to the mixture, followed by the addition of an oxidizing agent like sodium m-nitrobenzene sulfonate.[3]

-

Heating: Heat the mixture under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.[3]

-

Work-up: After the reaction is complete, cool the mixture and dilute it with water.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product. The product can then be purified by steam distillation or extraction with an organic solvent.

-

Purification: Further purification is typically achieved through vacuum distillation or chromatography to separate the this compound from the 7-methylquinoline isomer and other byproducts.

3.2. Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum will show a characteristic singlet for the methyl group protons and a series of multiplets in the aromatic region corresponding to the protons on the bicyclic ring system, allowing for unambiguous identification.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight. The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z = 143, corresponding to its molecular weight.[1]

Chemical Reactivity and Pathways

The unique electronic properties conferred by the methyl group at the 5-position influence the reactivity of the quinoline ring.[5]

Key Reactions:

-

Electrophilic Substitution: Reactions such as nitration and halogenation can occur on the benzene ring portion of the molecule. The position of substitution is directed by the existing methyl group and the overall electron distribution of the quinoline system.[5]

-

C-H Activation: In the presence of certain transition metal catalysts, such as rhodium complexes, this compound has been shown to undergo regioselective C-H activation exclusively at the C2 position of the heteroaromatic ring. This is distinct from other methylquinoline isomers, which may show different regioselectivity.[5]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key experimental and logical workflows related to this compound.

Caption: Workflow for the Skraup synthesis of this compound.

Caption: Key chemical reactivity pathways for this compound.

References

5-Methylquinoline CAS number and safety data sheet

CAS Number: 7661-55-4

This technical guide provides comprehensive information on 5-Methylquinoline, including its chemical and physical properties, safety data, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to yellow or brown oily liquid.[1][2] It is a derivative of quinoline with a methyl group at the 5-position, which influences its reactivity and biological activity.[3] This compound is slightly soluble in cold water but readily soluble in hot water and most organic solvents.[3]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [3][4] |

| CAS Number | 7661-55-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉N | [1][2][3][4][5] |

| Molecular Weight | 143.19 g/mol | [2][3][4] |

| InChI Key | LMYVCXSKCQSIEQ-UHFFFAOYSA-N | [3][5] |

| Physical Properties | ||

| Appearance | Colorless to yellow or brown liquid | [2][3] |

| Melting Point | 19 °C | [1][2][6] |

| Boiling Point | 257.85 - 262.7 °C | [1][2] |

| 129 °C at 2.0 kPa | [1][2] | |

| Density | 1.083 g/cm³ at 20 °C | [1][7] |

| Refractive Index | 1.6219 at 20 °C | [1][2] |

| Vapor Pressure | 0.0175 mmHg at 25 °C | [1] |

| Flash Point | 104.4 - 113 °C (closed cup) | [1][7][8] |

| Chemical Properties | ||

| pKa | 5.2 at 20 °C | [1][9] |

| Solubility | Miscible with ethanol and ether; soluble in benzene; slightly soluble in water. | [1][2] |

Safety Data Sheet (SDS) Summary

The following information is a summary of the key safety data for this compound. Users should always consult the full Safety Data Sheet from their supplier before handling this chemical.

Hazard Identification:

Toxicological Information:

-

Genotoxicity: this compound was found to be mutagenic in Salmonella typhimurium strain TA100 with metabolic activation at concentrations of 100 to 600 μg per plate.[10] The toxicological properties have not been fully investigated.[7]

Handling, Storage, and Disposal:

-

Safe Handling: Avoid contact with skin and eyes.[7] Do not breathe vapors or mist.[7] Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[7][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container in accordance with all federal, state, and local regulations.[11] Do not allow the product to enter drains.[7]

Experimental Protocols

1. Synthesis of this compound via Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines. For this compound, this typically involves the reaction of an appropriately substituted aniline with glycerol in the presence of an acid and an oxidizing agent.

Methodology:

-

Reactant Preparation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, slowly add concentrated sulfuric acid to a mixture of m-toluidine (3-methylaniline) and glycerol.

-

Reaction Initiation: Gently heat the mixture. The reaction is exothermic and may require initial cooling to control the rate.

-

Addition of Oxidizing Agent: Add an oxidizing agent, traditionally nitrobenzene (specifically m-nitrobenzenesulfonate is also cited), portion-wise to the heated mixture.[2]

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete. Monitor the progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Workup and Neutralization: After cooling, pour the mixture into a large volume of water and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude product. The neutralization step should be performed carefully in an ice bath.

-

Purification: The crude this compound is often contaminated with the 7-methyl isomer.[3] Purify the product using steam distillation followed by fractional distillation under reduced pressure or column chromatography to isolate the this compound isomer.

2. Standard Handling Protocol

Methodology:

-

Engineering Controls: Work in a well-ventilated chemical fume hood.[11] Ensure that an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles conforming to EN166 or NIOSH standards, chemical-resistant gloves (inspect before use), and a lab coat.[7][12] If there is a risk of inhalation, use an approved respirator.

-

Dispensing: When transferring the liquid, use appropriate tools (e.g., pipette, syringe) to avoid splashes. Keep the container tightly closed when not in use.[11]

-

Spill Management: In case of a spill, evacuate the area.[7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for hazardous waste disposal.[7][12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[12]

-

Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

-

Visualizations

Caption: Workflow for the Skraup Synthesis of this compound.

Caption: Logical Flow of Safety Precautions for Handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 7661-55-4 [chemicalbook.com]

- 3. This compound | 7661-55-4 | Benchchem [benchchem.com]

- 4. This compound | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound [stenutz.eu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 5-メチルキノキサリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 7661-55-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Data of 5-Methylquinoline

Introduction: 5-Methylquinoline is an aromatic heterocyclic compound with the molecular formula C₁₀H₉N. As a derivative of quinoline, it serves as a valuable building block in the synthesis of various pharmaceutical compounds, dyes, and agrochemicals. The precise characterization of its molecular structure is paramount for its application in research and development. This guide provides a consolidated overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The methyl group protons of this compound are reported to resonate at δ 2.65 ppm when dissolved in deuterochloroform (CDCl₃)[1]. The aromatic region of the spectrum reveals the distinct signals for the protons on the quinoline ring system.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2 | 8.88 | dd | 4.2, 1.7 |

| H3 | 7.35 | dd | 8.4, 4.2 |

| H4 | 8.35 | dd | 8.4, 1.7 |

| H6 | 7.30 | d | 7.1 |

| H7 | 7.61 | t | 7.8 |

| H8 | 7.95 | d | 8.4 |

| 5-CH₃ | 2.65 | s | - |

| Data referenced from publicly available spectral databases and may vary slightly based on experimental conditions. |

¹³C NMR Data

Carbon NMR identifies the different carbon environments within the molecule. The data presented below is based on the work of J. A. Su, E. Siew, and E. V. Brown, as referenced by PubChem[2].

| Carbon Assignment | Chemical Shift (δ) ppm |

| C2 | 149.9 |

| C3 | 120.9 |

| C4 | 133.5 |

| C4a | 128.7 |

| C5 | 133.2 |

| C6 | 128.9 |

| C7 | 126.1 |

| C8 | 125.9 |

| C8a | 147.2 |

| 5-CH₃ | 18.5 |

| Source: Org. Magn. Resonance 10, 122(1977)[2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is characterized by the vibrations of its quinoline ring and methyl group[1].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100–3000 | Weak-Medium | Aromatic C-H stretching[1] |

| 2980–2850 | Weak-Medium | CH₃ group C-H stretching |

| ~1600 | Strong | C=N and C=C aromatic ring stretching vibrations[1] |

| 1650–1400 | Medium-Strong | C-C stretching vibrations within the quinoline ring[1] |

| ~800-700 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| Note: These are characteristic absorption regions. Exact peak positions may vary. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

| m/z (Mass-to-Charge Ratio) | Assignment |

| 143 | Molecular Ion [M]⁺, corresponding to the molecular weight of C₁₀H₉N[2] |

| 142 | [M-H]⁺, fragment resulting from the loss of a hydrogen atom[2] |

| 115 | [M-H-HCN]⁺, fragment resulting from the loss of a hydrogen and hydrogen cyanide[2] |

| High-Resolution Mass Spectrometry (HRMS) calculated exact mass for C₁₀H₉N: 143.0735[2]. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer operating at a specific frequency (e.g., 400 or 600 MHz for ¹H). Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Fourier Transform Infrared (FTIR) Spectroscopy: For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded as the infrared beam passes through the crystal and interacts with the sample. Alternatively, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). A small volume (typically 1 µL) is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. In the ion source (commonly using electron impact, EI), the molecules are ionized and fragmented. The mass analyzer separates these ions based on their mass-to-charge ratio, and a detector records their relative abundance.

Workflow Visualization

The following diagram illustrates the general workflow for the structural characterization of this compound using multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Methylquinoline

This guide provides a comprehensive overview of the physical properties of 5-Methylquinoline, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental measurements. A summary of the reported values for its melting and boiling points is presented below.

| Physical Property | Value | Notes |

| Melting Point | 19 °C | |

| Boiling Point | 257.85 °C | At standard atmospheric pressure.[1][2][3] |

| 258 °C | At standard atmospheric pressure.[4] | |

| 262.7 °C | At standard atmospheric pressure.[1][2][5] | |

| 129 °C | At a reduced pressure of 2.0 kPa.[1][2][5] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided search results, standard methodologies for determining melting and boiling points are well-established in organic chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this typically occurs over a narrow temperature range. The following is a generalized protocol for melting point determination using a capillary tube method, often employed with a Mel-Temp apparatus or similar device.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (if sample needs to be pulverized)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed into a capillary tube, which is then tapped gently to pack the solid into the bottom. The sample height in the tube should be approximately 1-2 mm for even heating.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Heating: The sample is heated, and the temperature is monitored closely.[7] For efficiency, an initial rapid heating can be performed to determine an approximate melting range.[7] Subsequently, a second, more precise measurement is conducted with a slower heating rate near the expected melting point.

-

Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears (T1) to the temperature at which the entire sample has melted (T2).[6] A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following describes a common method for determining the boiling point of a liquid.

Apparatus and Materials:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube or vial. A capillary tube, sealed at one end, is placed into the liquid with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer. The setup is then immersed in a heating bath.

-

Heating: The apparatus is heated, causing the liquid to vaporize and air to be expelled from the capillary tube.

-

Observation and Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Visualization of Experimental Workflow

The following diagram illustrates the general logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 7661-55-4 [m.chemicalbook.com]

- 3. 7661-55-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 7661-55-4 [chemicalbook.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

5-Methylquinoline as a building block in organic synthesis

An In-depth Technical Guide to 5-Methylquinoline as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in the fields of medicinal chemistry, drug discovery, and materials science.[1] The quinoline nucleus is a key structural motif in a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, antibacterial, antiviral, and antiparasitic properties.[1] Among the various substituted quinolines, this compound emerges as a particularly valuable building block in organic synthesis. The presence of the methyl group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and making it a versatile precursor for a range of complex molecules.[2]

This technical guide provides a comprehensive overview of this compound, focusing on its physical and chemical properties, reactivity, and its applications as a synthetic intermediate. Detailed experimental protocols for key transformations and a summary of its quantitative data are presented to assist researchers in leveraging this important molecule.

Physical and Chemical Properties

This compound is a colorless to light yellow or brown oily liquid under standard conditions.[2][3] It is miscible with common organic solvents like ethanol and ether, and soluble in benzene, while being only slightly soluble in water.[3][4]

| Property | Value |

| CAS Number | 7661-55-4 |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol |

| Appearance | Colorless to light yellow or brown liquid |

| Melting Point | 19 °C |

| Boiling Point | 262.7 °C |

| Density | 1.0830 g/cm³ (at 20 °C) |

| Refractive Index | 1.6219 (at 20 °C) |

| pKa | 5.2 (at 20 °C) |

| Solubility | Miscible with ethanol and ether; soluble in benzene; slightly soluble in water. |

(Data sourced from:[2][3][4][5][6])

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and identification of this compound and its derivatives.

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | Methyl proton resonance at δ 2.65 ppm. |

| ¹³C NMR | Chemical shifts have been reported and are used to distinguish isomers. |

| GC-MS (m/z) | Molecular ion peak at 143. |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay between the electron-withdrawing nitrogen atom in the pyridine ring and the electron-donating methyl group on the benzene ring.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several classic cyclization reactions. The Skraup synthesis is a well-known method that involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7][8] When m-toluidine is used as the starting aniline, a mixture of this compound and 7-methylquinoline is typically produced, necessitating separation.[2]

Caption: Skraup synthesis of 5- and 7-methylquinoline.

Other notable methods for synthesizing the quinoline core include the Doebner-von Miller, Combes, and Friedländer syntheses.[2][7]

Reactions of the Quinoline Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the quinoline ring occurs preferentially on the more electron-rich benzene ring.[9][10][11] The nitrogen atom deactivates the pyridine ring towards electrophilic attack. In quinoline itself, substitution occurs primarily at the C5 and C8 positions.[10][11][12] For this compound, the directing effects of the methyl group and the quinoline nitrogen influence the position of substitution.

Common EAS reactions include:

-

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid.[2]

-

Halogenation: Various methods can be employed to introduce halogen atoms onto the quinoline ring.[2]

-

Sulfonation: The introduction of a sulfonyl group can be achieved through reactions like chlorosulfonation.[2]

Caption: General mechanism of electrophilic substitution.

Functionalization of the Methyl Group

The methyl group at the C5 position is a key handle for further synthetic transformations. C(sp³)–H bond functionalization of methylquinolines is a growing area of research, allowing for the introduction of various functional groups directly onto the methyl carbon.[13][14][15] This avoids the need for pre-functionalized starting materials and offers a more atom-economical approach.

Reactions targeting the methyl group include:

-

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a wide range of other functional groups.

-

C-H Activation/Cross-Coupling: Transition metal-catalyzed C-H activation can be used to form new C-C or C-heteroatom bonds at the methyl position.[2]

Caption: Functionalization of the 5-methyl group.

Cross-Coupling Reactions

Derivatives of this compound, such as halo- or triflate-substituted analogs, are excellent substrates for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[16][17]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block for the synthesis of biologically active molecules and functional materials.

-

Drug Discovery: Derivatives of this compound have been investigated for their potential therapeutic applications. For instance, the this compound-8-ol moiety has been explored for its interaction with dopamine receptors, suggesting potential in neuropharmacology.[2] Additionally, some derivatives have been evaluated for their cytotoxicity against cancer cell lines.[2] The quinoline core, in general, is present in numerous approved drugs for various diseases.[1][13]

-

Materials Science: this compound is used in the synthesis of photosensitizing dyes.[3][4] The rigid, planar structure of the quinoline ring system makes it an attractive component for the construction of organic electronic materials.

References

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 7661-55-4 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 7661-55-4 [chemicalbook.com]

- 5. This compound | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 11. graduatecollege.ac.in [graduatecollege.ac.in]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Historical Synthesis of Quinolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of quinoline and its derivatives. Quinoline, a heterocyclic aromatic organic compound, is a critical scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Understanding the classical synthetic routes to this important structural motif provides a fundamental basis for modern organic chemistry and drug development. This document details the core historical syntheses, providing experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

The Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic and historically significant method for preparing quinolines.[1] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[2][3] The reaction is known to be exothermic and can be vigorous, often requiring the addition of a moderator like ferrous sulfate to control the reaction rate.[3]

General Reaction and Mechanism

The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the quinoline ring system.[2]

Experimental Protocol: Synthesis of Quinoline (Skraup Synthesis)

Disclaimer: This protocol is adapted from historical literature and should be performed with extreme caution by trained professionals in a well-ventilated fume hood, as the reaction can be highly exothermic and violent.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide)

-

Ferrous Sulfate (optional, as a moderator)

Procedure:

-

In a large flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline and glycerol is prepared.

-

Concentrated sulfuric acid is added cautiously and slowly with cooling to control the initial exotherm.

-

The oxidizing agent (e.g., nitrobenzene) is added to the mixture. If the reaction is known to be particularly vigorous for the chosen substrate, ferrous sulfate can be added at this stage.

-

The mixture is heated carefully. Once the reaction initiates, the external heating is often removed as the reaction's exotherm is sufficient to maintain the reaction temperature. The reaction is typically refluxed for several hours.

-

After the reaction is complete, the mixture is cooled and poured onto ice.

-

The acidic solution is then carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude quinoline.

-

The crude product is then purified, typically by steam distillation followed by extraction and fractional distillation.

Quantitative Data

The yield of the Skraup synthesis can vary significantly depending on the substrates and reaction conditions. The original procedures often reported low to moderate yields.[4] However, modifications to the procedure, such as the use of milder oxidizing agents or better temperature control, have been shown to improve yields.[5]

| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |

| Aniline | Nitrobenzene | Ferrous Sulfate | 50-76 | [6] |

| m-Nitroaniline | Arsenic Pentoxide | - | Mixture of 5- and 7-nitroquinoline | [7] |

| o-Nitroaniline | Arsenic Pentoxide | - | 8-Nitroquinoline | [7] |

| p-Nitroaniline | Arsenic Pentoxide | - | 6-Nitroquinoline | [7] |

| 6-Nitrocoumarin | Self-reducing | - | 14 | [7] |

Reaction Pathway

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. chemistry-online.com [chemistry-online.com]

- 5. researchgate.net [researchgate.net]

- 6. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical and Electronic Properties of 5-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The introduction of a methyl group at the 5-position of the quinoline ring system imparts unique structural and electronic characteristics that make it a valuable building block in various scientific domains, including organic synthesis, coordination chemistry, and materials science. Its derivatives have been explored for applications ranging from photosensitizing dyes to potential therapeutic agents. This technical guide provides a comprehensive overview of the photophysical and electronic properties of this compound, offering insights into its behavior upon interaction with light and its fundamental electronic structure.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential for its application in experimental research.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N | |

| Molecular Weight | 143.19 g/mol | |

| Appearance | Colorless or light yellow oily liquid | |

| Melting Point | 19 °C | |

| Boiling Point | 262.7 °C | |

| Density | 1.0830 g/cm³ (at 20/4 °C) | |

| Refractive Index | 1.6219 | |

| Solubility | Miscible with ethanol and ether, soluble in benzene, slightly soluble in water. | |

| pKa | 5.2 (at 20 °C) |

Electronic Properties

The electronic properties of this compound are dictated by the π-electron system of the quinoline core, with the methyl group acting as a weak electron-donating group. This substitution can influence the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Photophysical Properties

The interaction of this compound with light gives rise to its photophysical properties, including absorption and fluorescence. These properties are highly dependent on the molecular structure and the surrounding solvent environment.

UV-Vis Absorption

Quinoline and its derivatives are known to exhibit multiple absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic system. While specific absorption maxima (λ_max) for this compound are not explicitly detailed in the search results, studies on various methylquinoline isomers have reported absorption in the ultraviolet region. For comparison, the parent quinoline molecule displays absorption maxima at approximately 277 nm and 313 nm. Research on other quinoline derivatives has shown absorption in the 360-380 nm range.

Fluorescence Emission

Many quinoline derivatives are fluorescent, and their emission properties are influenced by the nature and position of substituents, as well as the solvent polarity. Specific fluorescence emission data for this compound, including its emission maximum, fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F), are not available in the reviewed literature. However, studies on related compounds offer a general understanding. For example, some quinoline-based fluorophores exhibit emission in the blue-green range of the light spectrum. The fluorescence quantum yields of quinoline derivatives can be significant, with some reaching up to 83% upon introduction of an amino group at the 6-position.

The phenomenon of solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent, is a key characteristic of many quinoline derivatives. This effect suggests a change in the dipole moment of the molecule upon electronic excitation and can be indicative of intramolecular charge transfer (ICT) character in the excited state.

Experimental Protocols

Detailed experimental protocols for the photophysical characterization of this compound are not explicitly available. However, standard methodologies for characterizing quinoline derivatives can be readily adapted.

UV-Vis Absorption and Fluorescence Spectroscopy

A general workflow for acquiring absorption and fluorescence spectra is outlined below.

Caption: Workflow for UV-Vis and fluorescence spectroscopy.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard.

Caption: Workflow for relative quantum yield determination.

The equation for the relative quantum yield calculation is as follows:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the reviewed literature detailing signaling pathways or well-defined logical relationships directly involving this compound. Research on quinoline derivatives has explored their potential as anticancer agents and their interactions with biological targets like dopamine receptors, but a specific pathway for the 5-methyl substituted variant has not been elucidated.

Conclusion

This compound is a molecule with interesting structural and electronic features that suggest a rich photophysical behavior. While this guide provides a comprehensive overview based on available data, it is evident that a detailed experimental characterization of the photophysical properties of this compound is still needed. The provided experimental workflows offer a starting point for researchers to systematically investigate its absorption, emission, and quantum yield. Such studies will be crucial for unlocking the full potential of this compound in the development of new functional materials and chemical probes.

The Role of 5-Methylquinoline in Coordination Chemistry: A Technical Guide

An in-depth exploration of 5-methylquinoline as a versatile ligand in coordination chemistry, detailing its synthesis, the properties of its metal complexes, and its applications in catalysis and materials science.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a heterocyclic aromatic compound, has emerged as a significant ligand in the field of coordination chemistry. Its unique structural and electronic properties, arising from the fusion of a pyridine and a benzene ring with a methyl substituent at the 5-position, make it a versatile building block for the synthesis of a wide array of metal complexes. The presence of the nitrogen atom in the quinoline ring provides a primary coordination site, while the methyl group can influence the steric and electronic environment of the resulting complexes, leading to diverse reactivity and applications. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on the synthesis, characterization, and properties of its metal complexes.

Ligand Properties and Synthesis

This compound is a colorless to light yellow oily liquid with a molecular formula of C₁₀H₉N and a molecular weight of 143.19 g/mol .[1][2] It is miscible with common organic solvents such as ethanol, ether, and benzene, and is slightly soluble in water.[1][3] The pKa of this compound is 5.2 at 20°C, indicating its basicity and ability to coordinate to metal ions.[3]

The synthesis of this compound can be achieved through various methods, with the Skraup synthesis being a classical approach. This reaction involves the reaction of m-toluidine with glycerol, sulfuric acid, and an oxidizing agent. Other methods, such as the Doebner-von Miller reaction, provide alternative routes to substituted quinolines.[4]

Coordination with Transition Metals

This compound readily forms coordination complexes with a variety of transition metals, acting as a monodentate ligand through its nitrogen atom. The coordination chemistry of this compound has been explored with metals such as rhodium, ruthenium, cobalt, nickel, copper, and palladium, leading to complexes with interesting structural features and reactivity.

Rhodium Complexes and C-H Activation

A notable aspect of the coordination chemistry of this compound is its involvement in C-H bond activation reactions. Research has shown that the reaction of this compound with the rhodium(I) complex, RhH{κ³-P,O,P-[xant(PiPr₂)₂]}, leads to the selective activation of the C-H bond at the C2 position of the quinoline ring, forming a rhodium(I)-(2-(5-methylquinolinyl)) derivative.[3][4][5][6] This regioselectivity is attributed to the electronic influence of the methyl group at the 5-position.[7]

Table 1: Spectroscopic Data for the Rhodium(I)-(2-(5-methylquinolinyl)) Complex

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR (benzene-d₆) | Signals corresponding to the quinolinyl protons and the methyl group, showing coordination-induced shifts. | [3] |

| ³¹P{¹H} NMR (benzene-d₆) | A doublet with a ¹J(Rh-P) coupling constant of 185.1 Hz, characteristic of the phosphine ligands coordinated to rhodium. | [3] |

| IR (cm⁻¹) | A band at 1587 cm⁻¹ attributed to the C=N stretching vibration of the coordinated quinoline ring. | [3] |

Ruthenium, Cobalt, Nickel, and Copper Complexes

While detailed structural and stability data for this compound complexes with other first-row transition metals are less common in the literature compared to rhodium, studies on related quinoline derivatives provide insights into their expected behavior. For instance, ruthenium complexes with methyl-substituted quinoline ligands have shown catalytic activity in transfer hydrogenation reactions.[5] The synthesis of cobalt(II), nickel(II), and copper(II) complexes with quinoline-based ligands typically involves the reaction of the corresponding metal salt with the ligand in a suitable solvent.[8][9]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][2] |

| Melting Point | 19 °C | [3] |

| Boiling Point | 257.85 °C | [3] |

| Density | 1.0832 g/cm³ | [3] |

| pKa | 5.2 (at 20 °C) | [3] |

Experimental Protocols

Synthesis of a Rhodium(I)-(2-(5-methylquinolinyl)) Complex

The following protocol is adapted from the literature for the synthesis of Rh(κ¹-C²-quinolinyl-5-Me){κ³-P,O,P-[xant(PiPr₂)₂]}.[4]

Materials:

-

RhH{κ³-P,O,P-[xant(PiPr₂)₂]} (rhodium precursor)

-

This compound

-

n-octane

-

Pentane

Procedure:

-

In a reaction vessel, dissolve the rhodium precursor (1 equivalent) in n-octane.

-

Add this compound (1 equivalent) to the solution.

-

Stir the reaction mixture at 80 °C for 48 hours.

-

After the reaction is complete, evaporate the solvent to dryness to obtain a brown residue.

-

Add pentane to the residue to precipitate an orange solid.

-

Wash the solid with pentane and dry it under vacuum.

Characterization:

The resulting complex can be characterized by ¹H NMR, ³¹P{¹H} NMR, and IR spectroscopy to confirm the formation of the desired product.

Applications

The coordination complexes of this compound and its derivatives have potential applications in various fields:

-

Catalysis: As demonstrated with rhodium, these complexes can act as catalysts or intermediates in C-H activation and functionalization reactions, which are fundamental processes in organic synthesis.[3][4][5] Ruthenium complexes with related ligands have also shown promise in hydrogenation catalysis.[5]

-

Materials Science: The rigid, planar structure of the quinoline ring makes it a suitable component for the design of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[7]

-

Drug Development: The quinoline scaffold is a common motif in many biologically active compounds and approved drugs.[7] The coordination of metal ions to this compound derivatives can modulate their biological activity, opening avenues for the development of new therapeutic agents.

Conclusion

This compound is a valuable ligand in coordination chemistry, offering a platform for the synthesis of a diverse range of metal complexes. Its ability to participate in C-H activation reactions, particularly with rhodium, highlights its potential in catalytic applications. While the coordination chemistry of this compound with other transition metals is an area that warrants further investigation to fully elucidate the structural and electronic properties of the resulting complexes, the existing research demonstrates its versatility and potential for the development of new functional materials and therapeutic agents. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 7661-55-4 | Benchchem [benchchem.com]

- 8. Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Complexes with Nitrogen-Oxygen Donor Ligand : Oriental Journal of Chemistry [orientjchem.org]

- 9. Bot Verification [rasayanjournal.co.in]

The Ubiquitous Quinolines: A Technical Guide to Their Natural Occurrence and Analysis

Foreword: Quinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds that have captivated the attention of scientists for centuries. From the historic antimalarial quinine to the potent anticancer agent camptothecin, these natural products are a cornerstone of modern pharmacology and drug development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the natural occurrence of quinoline alkaloids, detailing their distribution, quantitative analysis, and the experimental protocols crucial for their study.

Natural Occurrence of Quinoline Alkaloids

Quinoline alkaloids are not confined to a single domain of life; their presence spans the plant kingdom, microbial world, and even the animal kingdom.

1.1 Plant Kingdom: The most prolific source of quinoline alkaloids is undoubtedly higher plants, with specific families being particularly rich reservoirs.

-

Rubiaceae: This family is famed for the genus Cinchona, the original source of quinine, quinidine, cinchonine, and cinchonidine. The bark of these trees has been used for centuries to treat malaria.[1][2]

-

Rutaceae: A diverse range of quinoline and furoquinoline alkaloids are found in this family.[3] Genera such as Zanthoxylum, Esenbeckia, and Haplophyllum are known to produce alkaloids like skimmianine.[4][5]

-

Nyssaceae: The Chinese "Happy Tree," Camptotheca acuminata, is the primary natural source of the potent anticancer alkaloid, camptothecin, and its derivatives.[6][7]

-

Loganiaceae: This family contains plants like Strychnos species, which produce complex alkaloids that include a hydrogenated quinoline system, such as strychnine.

1.2 Microorganisms: The microbial world is an increasingly recognized source of novel bioactive compounds, including quinoline alkaloids. Fungi and bacteria produce these compounds, likely as a competitive advantage to inhibit the growth of other microorganisms.[8] Furthermore, metabolic engineering in microbes like Escherichia coli and Saccharomyces cerevisiae is being explored for the sustainable production of valuable plant-derived alkaloids.[9][10][11]

1.3 Animal Kingdom: While less common, quinoline alkaloids have been isolated from animals. For instance, certain insects and marine animals have been found to contain these compounds, often as part of their chemical defense mechanisms.

Quantitative Analysis of Major Quinoline Alkaloids

The concentration of quinoline alkaloids in natural sources can vary significantly based on the species, geographical location, season, and the specific plant part. The following table summarizes quantitative data for some of the most prominent quinoline alkaloids.

| Alkaloid | Natural Source | Plant/Organism Part | Concentration (% dry weight) or Yield | Reference(s) |

| Quinine | Cinchona spp. | Bark | 1.59% - 1.89% | [1] |

| Cinchonine | Cinchona spp. | Bark | 1.87% - 2.30% | [1][12] |

| Cinchonidine | Cinchona spp. | Bark | 0.90% - 1.26% | [1] |

| Total Alkaloids | Cinchona spp. | Bark | 4.75% - 5.20% | [1][12] |

| Camptothecin | Camptotheca acuminata | Dried Shoots (bulk) | 0.042% | [6][13] |

| Camptothecin | Camptotheca acuminata | Dried Roots (bulk) | 0.051% | [6][13] |

| Camptothecin | Camptotheca acuminata | Young Leaves | 0.22% - 0.32% | [14] |

| Camptothecin | Camptotheca acuminata | Older Leaves | 0.04% - 0.06% | [14][15] |

| (S)-Reticuline | Engineered E. coli | Culture | 55 mg/L | [9] |

| Scoulerine | Co-culture of E. coli & S. cerevisiae | Culture | 8.3 mg/L | [9] |

Biosynthesis of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids proceeds through several distinct pathways, often originating from the amino acid tryptophan or its metabolite, anthranilic acid. The specific pathway depends on the structural class of the final alkaloid.

Caption: Generalized biosynthetic pathways of major quinoline alkaloid classes.

Experimental Protocols

The study of quinoline alkaloids necessitates robust methods for their extraction from complex natural matrices and the precise determination of their chemical structures.

4.1 Isolation and Purification of Quinoline Alkaloids

The standard procedure leverages the basicity of the nitrogen atom and differential solubility.

Caption: General experimental workflow for quinoline alkaloid isolation.

Methodology:

-

Sample Preparation: The source material (e.g., plant bark, leaves) is dried to a constant weight at a temperature below 50°C to prevent degradation and then ground into a fine powder to maximize surface area for extraction.

-

Defatting (Optional but Recommended): The powdered material is first extracted with a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus. This step removes lipids, waxes, and other non-polar compounds that can interfere with subsequent steps.[16]

-

Extraction: The defatted material is then extracted to isolate the alkaloids. Two common approaches are:

-

Acidified Water Extraction: The material is macerated or percolated with dilute acid (e.g., 0.1-1% HCl or H₂SO₄). This protonates the basic alkaloids, forming salts that are soluble in the aqueous medium.[14][16]

-

Alcohol Extraction: Solvents like methanol or ethanol are used, which can dissolve both the free base and salt forms of most alkaloids.[14]

-

-

Acid-Base Partitioning:

-

The crude extract (if from alcohol, it is first dissolved in acidified water) is washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral impurities.

-

The aqueous layer is then made alkaline (pH > 9) with a base such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them to their free base form.

-

The free bases, which are now more soluble in organic solvents, are extracted from the aqueous phase using a solvent like dichloromethane or chloroform. This separates the alkaloids from water-soluble impurities.[16]

-

-

Purification: The crude alkaloid extract is concentrated and subjected to chromatographic techniques for separation and purification of individual compounds.

-

Column Chromatography (CC): Often used for initial fractionation using stationary phases like silica gel or alumina with a gradient of solvents (e.g., chloroform/methanol mixtures).

-

High-Performance Liquid Chromatography (HPLC): The preferred method for final purification and quantitative analysis. Reversed-phase (C18) columns are common, using mobile phases typically consisting of acetonitrile and buffered water (e.g., with ammonium acetate or phosphoric acid), often with a gradient elution.[17][18][19][20]

-

4.2 Structural Elucidation

Determining the precise chemical structure of an isolated alkaloid is a multi-step process relying on a combination of spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of alkaloids.

Methodology:

-

Mass Spectrometry (MS): This is the first step to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which allows for the determination of the elemental formula.[21]

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting pattern provides crucial clues about the molecule's substructures. The fragmentation of the quinoline core and its side chains is often diagnostic.[22][23][24][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure.[21][26]

-

¹H NMR: Provides information on the number and types of protons (aromatic, aliphatic, hydroxyl) and their neighboring protons (through spin-spin coupling).

-

¹³C NMR & DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, quaternary).

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments establish the connectivity within the molecule. COSY shows H-H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range H-C correlations, allowing the assembly of the complete carbon skeleton.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum helps to identify the basic chromophoric system present in the molecule, such as the quinoline ring itself.[27]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, based on their characteristic absorption frequencies.[27]

Mechanism of Action: Key Signaling Pathways

The profound biological effects of quinoline alkaloids are a result of their interaction with specific molecular targets.

5.1 Camptothecin: Topoisomerase I Inhibition

Camptothecin's anticancer activity stems from its specific inhibition of DNA Topoisomerase I (Topo I), an enzyme essential for relaxing DNA supercoils during replication and transcription.[28][29][30]

Caption: Mechanism of action of Camptothecin via Topoisomerase I inhibition.

Camptothecin binds to the enzyme-DNA complex after the DNA strand has been cleaved, preventing the religation step.[29][31] This traps the enzyme on the DNA, forming a stable "cleavable complex." When a DNA replication fork collides with this complex during the S-phase of the cell cycle, the single-strand break is converted into a lethal double-strand break, triggering apoptosis.[28][29][32]

5.2 Quinine: Inhibition of Heme Detoxification

The antimalarial action of quinine targets the food vacuole of the Plasmodium parasite.

Caption: Antimalarial mechanism of Quinine in the Plasmodium parasite.

The parasite digests the host's hemoglobin for nutrients, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. Quinine, a weak base, accumulates in the acidic food vacuole and is thought to inhibit the heme polymerase enzyme, preventing this detoxification process.[33][34][35][36] The resulting buildup of toxic heme leads to oxidative stress and the death of the parasite.[36]

References

- 1. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Variation in camptothecin content in Camptotheca acuminata leaves [ejournal.sinica.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 15. scispace.com [scispace.com]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 25. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 27. Structural determination of alkaloids | PPS [slideshare.net]

- 28. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 30. researchwithrutgers.com [researchwithrutgers.com]

- 31. ar.iiarjournals.org [ar.iiarjournals.org]

- 32. Camptothecin - Wikipedia [en.wikipedia.org]

- 33. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. go.drugbank.com [go.drugbank.com]

- 35. Quinine - Wikipedia [en.wikipedia.org]

- 36. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Doebner-von Miller Synthesis of 2-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinoline derivatives, which are important structural motifs in many pharmaceuticals, agrochemicals, and functional materials.[1][2] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically catalyzed by a Brønsted or Lewis acid.[3] A key advantage of the Doebner-von Miller reaction is its ability to construct the quinoline ring system with substitution at the 2-position, a common feature in many biologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 2-substituted quinolines via the Doebner-von Miller reaction.

Reaction Mechanism and Logical Workflow

The generally accepted mechanism for the Doebner-von Miller reaction proceeds through a series of steps, as illustrated below. The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring system.

Caption: General mechanism of the Doebner-von Miller reaction.

A typical experimental workflow for the Doebner-von Miller synthesis of a 2-substituted quinoline is depicted below. The process involves reaction setup, monitoring, work-up, and purification of the final product.

Caption: General experimental workflow for the Doebner-von Miller reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted quinolines via the Doebner-von Miller reaction, based on literature data.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 4-Nitroaniline | Crotonaldehyde | conc. HCl, reflux | 1 h | 47% | [4] |

| 4-Nitroaniline | Crotonaldehyde | Fe3O4@SiO2, conc. HCl, reflux | 80 min | ~94% (doubled yield) | [4] |

| Aniline | Crotonaldehyde | conc. HCl, ZnCl2 | 7 h | Not specified | [5] |

Note: The availability of detailed, open-access quantitative data for a wide range of substrates is limited. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline[4]

This protocol describes the synthesis of 2-methyl-6-nitroquinoline from 4-nitroaniline and crotonaldehyde using concentrated hydrochloric acid.

Materials:

-

4-Nitroaniline (1.5 g, 11 mmol)

-

Crotonaldehyde (0.95 g, 14 mmol)

-

Concentrated Hydrochloric Acid

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.

-

Heat the mixture to reflux at 105 °C with stirring.

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.

-

Continue heating the reaction mixture for one hour.

-

After one hour, cool the reaction mixture to room temperature (25 °C).

-

Neutralize the mixture with 11 N NaOH solution until a whitish-yellow precipitate forms.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline as a light-yellow solid.

-

Dry the product and determine the melting point and yield. (Reported melting point: 164 °C, Yield: 47%).

Protocol 2: Nanomaterial-Catalyzed Synthesis of 2-Methyl-6-nitroquinoline[4]

This protocol is a modification of Protocol 1, utilizing silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) as a catalyst to improve the reaction yield and reduce the reaction time.

Materials:

-

4-Nitroaniline (1.5 g, 11 mmol)

-

Crotonaldehyde (0.95 g, 14 mmol)

-

Fe3O4@SiO2 nanoparticles

-

Concentrated Hydrochloric Acid

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Follow the same initial steps as in Protocol 1 for dissolving 4-nitroaniline in concentrated HCl.

-

Add the Fe3O4@SiO2 catalyst to the reaction mixture.

-

Heat the mixture to reflux at 105 °C with stirring.

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise.

-

Continue heating the reaction mixture for 80 minutes.

-

Follow steps 5-9 from Protocol 1 for work-up and purification. (The reported yield was doubled compared to the uncatalyzed reaction).

Applications and Scope

The Doebner-von Miller reaction is a powerful tool for the synthesis of a wide variety of 2-substituted quinolines. The reaction tolerates a range of substituents on both the aniline and the α,β-unsaturated carbonyl compound, allowing for the generation of diverse quinoline libraries for applications in drug discovery and materials science.[1] Modifications to the classical conditions, such as the use of biphasic solvent systems, microwave irradiation, and novel catalysts, have been developed to improve yields and expand the substrate scope.[1][6] For instance, the use of a biphasic reaction medium can minimize the acid-catalyzed polymerization of the carbonyl substrate, leading to higher product yields.[1] The development of more environmentally friendly "green" synthesis protocols, for example, using water as a solvent, is also an active area of research.[2]

Conclusion

The Doebner-von Miller reaction remains a highly relevant and valuable method for the synthesis of 2-substituted quinolines. The protocols and data presented in these application notes provide a foundation for researchers to utilize and adapt this reaction for their specific synthetic needs. Further exploration of novel catalysts and reaction conditions will continue to enhance the efficiency and applicability of this important transformation in organic synthesis.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Green Synthesis of 5-Methylquinoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The 5-methylquinoline core, in particular, is a key building block for various targeted therapeutic agents. Traditional synthetic routes to these compounds often rely on harsh reaction conditions, toxic reagents, and hazardous organic solvents, posing significant environmental and economic challenges.

In line with the principles of green chemistry, there is a growing demand for the development of eco-friendly and sustainable synthetic methodologies. These approaches aim to minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. This document provides detailed application notes and experimental protocols for the green synthesis of this compound derivatives, focusing on microwave-assisted and nanocatalyst-driven methodologies. These protocols offer significant advantages over conventional methods, including shorter reaction times, higher yields, and simpler work-up procedures.

I. Microwave-Assisted Skraup Synthesis of 5- and 7-Methylquinoline

The Skraup synthesis is a classic method for preparing quinolines. The use of microwave irradiation can dramatically reduce the traditionally long reaction times and improve yields, representing a greener approach to this synthesis. This protocol describes the synthesis of a mixture of this compound and 7-methylquinoline from m-toluidine.

Experimental Protocol

Materials:

-

m-Toluidine

-

Glycerol

-

Sulfuric acid (concentrated)

-

Sodium nitrate (NaNO₃)

-

Potassium hydroxide (KOH)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, carefully add concentrated sulfuric acid to m-toluidine while cooling in an ice bath.

-

To this mixture, slowly add glycerol.

-

Introduce sodium nitrate portion-wise to control the exothermic reaction.

-

The reaction mixture is then subjected to microwave irradiation. The power and time should be optimized for the specific microwave reactor, but a starting point is 150-200 W for 10-20 minutes.

-

After cooling, the mixture is diluted with water and neutralized with a concentrated potassium hydroxide solution to a pH greater than 10.

-

The product is isolated via steam distillation. The distillate is saturated with sodium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a mixture of this compound and 7-methylquinoline.

Quantitative Data

| Parameter | Conventional Method | Microwave-Assisted Method |

| Starting Material | m-Toluidine | m-Toluidine |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent | Glycerol, H₂SO₄, NaNO₃ |

| Reaction Time | Several hours | 10-20 minutes |

| Temperature | High (reflux) | Controlled by microwave power |

| Yield | Moderate | ~70% (mixture of isomers)[1] |

| Work-up | Neutralization, Distillation, Extraction | Neutralization, Distillation, Extraction |

Note: The Skraup reaction with m-toluidine typically yields a mixture of this compound and 7-methylquinoline, with the 7-isomer often being the major product[1].

Experimental Workflow

Caption: Workflow for Microwave-Assisted Skraup Synthesis.

II. Nanocatalyst-Driven Friedländer Synthesis of 2,4-Disubstituted-5-methylquinolines

The Friedländer annulation is a versatile and straightforward method for synthesizing substituted quinolines. The use of heterogeneous nanocatalysts offers significant green advantages, including high efficiency, selectivity, mild reaction conditions, and catalyst recyclability. This section outlines a representative protocol for the synthesis of 2,4-disubstituted-5-methylquinoline derivatives using a recyclable nanocatalyst under solvent-free conditions.

Experimental Protocol

Materials:

-

2-Amino-6-methylbenzophenone (or other 2-amino-6-methylaryl ketones)

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

-